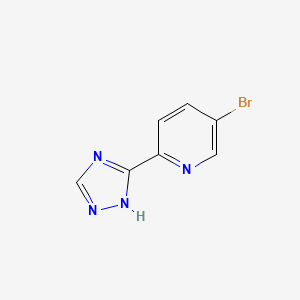
5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine is a heterocyclic compound that contains both a pyridine ring and a triazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of both bromine and triazole functionalities makes it a versatile building block for the synthesis of more complex molecules.
准备方法
The synthesis of 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine typically involves the reaction of 2-bromo-5-chloropyridine with 3-amino-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antifungal, and anticancer activities.
Agrochemicals: The compound is explored for its potential use in the development of new pesticides and herbicides.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties, which can be applied in sensors and other electronic devices.
作用机制
The mechanism of action of 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways. The triazole ring can interact with metal ions or other biological targets, disrupting their normal function and leading to therapeutic effects .
相似化合物的比较
Similar compounds to 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine include other triazole-substituted pyridines such as 2-(1H-1,2,4-triazol-3-yl)pyridine and 2-(1H-1,2,3-triazol-4-yl)pyridine. These compounds share similar structural features but differ in the position of the triazole ring or the presence of other substituents. The uniqueness of this compound lies in the presence of the bromine atom, which provides additional reactivity and potential for further functionalization .
生物活性
5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on antibacterial, antifungal, anticancer activities, and potential mechanisms of action.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a triazole moiety. Its molecular formula is C12H8BrN5 . The unique arrangement of these functional groups contributes to its biological activity.
Antibacterial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial properties. The introduction of bromine at specific positions enhances this activity. For instance, compounds similar to this compound have shown remarkable selectivity against various bacterial strains, including Bacillus subtilis and drug-resistant strains .
Table 1: Antibacterial Activity Data
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 8 | |
| 5-Bromo derivative | E. coli | 16 | |
| Other triazole derivatives | Bacillus subtilis | 4 |
Antifungal Activity
In addition to antibacterial properties, compounds containing the triazole ring are known for their antifungal activity. Studies have shown that triazole derivatives can inhibit fungal growth by targeting ergosterol biosynthesis in fungal cell membranes. This mechanism is similar to that of established antifungal agents like fluconazole .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has demonstrated cytotoxic effects against several cancer cell lines. For example, one study reported significant inhibition of cell proliferation in lung (A549) and cervical (HeLa) cancer cell lines with IC50 values indicating effective doses .
Table 2: Anticancer Activity Data
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Triazole derivatives often inhibit enzymes critical for microbial survival or cancer cell proliferation. For example, they can inhibit DNA gyrase or other topoisomerases in bacteria .
- Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways leading to cell death. This is often assessed through morphological changes and biochemical assays measuring caspase activity.
- Molecular Docking Studies : Computational studies have shown that these compounds can effectively bind to target proteins involved in cancer progression and bacterial resistance mechanisms .
Case Studies and Research Findings
Several case studies highlight the efficacy of triazole compounds in clinical settings:
- A study evaluating a series of triazole derivatives found that certain modifications led to enhanced anticancer activity against resistant strains of cancer cells.
- Another research effort focused on the synthesis and optimization of triazole-containing compounds demonstrated promising results in inhibiting mycobacterial survival with an IC50 value of 5.3 µM for a related compound .
属性
CAS 编号 |
1021919-51-6 |
|---|---|
分子式 |
C7H5BrN4 |
分子量 |
225.05 g/mol |
IUPAC 名称 |
5-bromo-2-(1H-1,2,4-triazol-5-yl)pyridine |
InChI |
InChI=1S/C7H5BrN4/c8-5-1-2-6(9-3-5)7-10-4-11-12-7/h1-4H,(H,10,11,12) |
InChI 键 |
WUPMXGZPJNFYJG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1Br)C2=NC=NN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















